
1,5-Dimethyl-2-nitroimidazole
Overview
Description
1,5-Dimethyl-2-nitroimidazole is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions The nitro group at the 2-position and the methyl groups at the 1- and 5-positions make this compound a unique derivative of imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-nitroimidazole can be synthesized through several methods. One common approach involves the nitration of 1,5-dimethylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to prevent over-nitration and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions may use reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The primary product is 1,5-dimethyl-2-aminoimidazole.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
Antimicrobial Activity
Nitroimidazoles, including 1,5-dimethyl-2-nitroimidazole, are primarily known for their antimicrobial properties . They are effective against a range of anaerobic bacteria and protozoa. The mechanism of action typically involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage microbial DNA.
- Table 1: Antimicrobial Efficacy of Nitroimidazoles
Compound | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
This compound | Trichomonas vaginalis | 20 | |
Metronidazole | Trichomonas vaginalis | 25 | |
Dimetridazole | Giardia duodenalis | 15 |
The comparative analysis shows that this compound exhibits promising activity against protozoan infections, positioning it as a potential candidate for further development.
Antiparasitic Properties
Research indicates that nitroimidazoles have significant effects against parasitic infections. For instance, studies have shown that derivatives of nitroimidazoles can be effective against metronidazole-resistant strains of Giardia and Trichomonas.
- Case Study: Efficacy Against Resistant Strains
A study evaluated the effectiveness of various nitroimidazole derivatives against metronidazole-resistant strains of Giardia. It was found that certain derivatives exhibited superior efficacy compared to metronidazole itself, suggesting a potential role for this compound in treating resistant infections .
Theranostic Agents
Recent investigations have highlighted the potential of nitroimidazoles as theranostic agents , which can be used for both therapy and diagnosis. The ability of these compounds to induce cell death in hypoxic conditions makes them suitable candidates for cancer treatment.
-
Mechanism of Action
Nitroimidazoles can generate reactive oxygen species (ROS) under hypoxic conditions, leading to mitochondrial stress and subsequent cell death. This property is particularly useful in targeting hypoxic tumor cells that are often resistant to conventional therapies . - Table 2: Anticancer Activity of Nitroimidazoles
Compound | Cancer Type | Mechanism | Reference |
---|---|---|---|
This compound | Glioblastoma | Induces ferroptosis | |
Doranidazole | Various solid tumors | ROS generation |
Future Directions and Research Needs
The ongoing research into this compound suggests several avenues for future exploration:
- Development of New Derivatives : There is a need for synthesizing new derivatives with enhanced efficacy and reduced toxicity profiles.
- Clinical Trials : Further clinical trials are essential to evaluate the safety and effectiveness of this compound in treating various infections and cancers.
Properties
IUPAC Name |
1,5-dimethyl-2-nitroimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-6-5(7(4)2)8(9)10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILWDWLNZFTXAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200135 | |
Record name | Imidazole, 1,5-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5213-48-9 | |
Record name | 1,5-Dimethyl-2-nitro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5213-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazole, 1,5-dimethyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1,5-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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